molecular formula C20H20N2O3S2 B4181453 4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide

4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B4181453
M. Wt: 400.5 g/mol
InChI Key: HLSLXTSSPPNZNL-UHFFFAOYSA-N
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Description

4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents like acyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key steps include the purification of intermediates and the final product using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Properties

IUPAC Name

4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-14-13-18(26-19(14)16-5-3-2-4-6-16)20(23)22-12-11-15-7-9-17(10-8-15)27(21,24)25/h2-10,13H,11-12H2,1H3,(H,22,23)(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLXTSSPPNZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
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4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
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4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
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4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide
Reactant of Route 6
4-methyl-5-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide

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